1-(4-Ethylpiperidin-4-yl)azepane
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Overview
Description
1-(4-Ethylpiperidin-4-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a piperidine ring, which is substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperidin-4-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of nitro groups into singlet nitrenes under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the azepane structure .
Industrial Production Methods: the general approach involves multistep synthesis starting from commercially available feedstocks, followed by cyclization and elaboration steps such as ring-closing metathesis and reduction .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex nitrogen heterocycles.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for designing bioactive molecules.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperidin-4-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Piperidine: A six-membered nitrogen heterocycle commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen heterocycle with similar applications in drug discovery.
Azepane: The parent seven-membered nitrogen heterocycle without the ethyl substitution.
Uniqueness: 1-(4-Ethylpiperidin-4-yl)azepane is unique due to its combination of a seven-membered azepane ring with a piperidine ring substituted with an ethyl group. This structural feature provides distinct chemical and biological properties, making it a valuable scaffold for developing new bioactive compounds .
Properties
Molecular Formula |
C13H26N2 |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(4-ethylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3 |
InChI Key |
ADXUKIDVHKKLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)N2CCCCCC2 |
Origin of Product |
United States |
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